molecular formula C18H19N3O2 B6572114 ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate CAS No. 1021221-33-9

ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B6572114
CAS No.: 1021221-33-9
M. Wt: 309.4 g/mol
InChI Key: FKSKJDCXGOHPKW-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a compound that contains a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The compound has a molecular weight of 281.31 .


Synthesis Analysis

The synthesis of this compound can be achieved through various synthetic routes. One such route involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring which bears a carboxylic acid group . It was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to different products depending on the conditions. For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 157.21 and a density of 1.02 g/mL at 25 °C . It is miscible with water and has a boiling point of 204 °C .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, compounds with similar structures have been found to inhibit Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical testing . Additionally, its synthesis and properties could be studied further to develop new synthetic molecules .

Properties

IUPAC Name

ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-23-18(22)13-7-9-21(10-8-13)17-14(11-19)12-20-16-6-4-3-5-15(16)17/h3-6,12-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSKJDCXGOHPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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